molecular formula C7H18Cl2N2 B3021219 N,N-diethylazetidin-3-amine dihydrochloride CAS No. 149088-16-4

N,N-diethylazetidin-3-amine dihydrochloride

Cat. No. B3021219
CAS RN: 149088-16-4
M. Wt: 201.13 g/mol
InChI Key: JEKVHMVVZYZMMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives typically involves the formation of the four-membered ring through cyclization reactions. For instance, in the first paper, 2-aminobenzothiazole-6-carboxylic acid is condensed with chloroacetyl chloride to yield an intermediate, which is then subjected to amination and further condensation with aromatic aldehydes to afford a series of azetidinones with antibacterial activity . Similarly, the second paper describes the synthesis of azetidine derivatives by cycloaddition of triazole compounds with chloro ketene generated in situ from chloroacetyl chloride and triethylamine, leading to compounds with antibacterial, antifungal, and anti-inflammatory activities . These methods suggest that the synthesis of "N,N-diethylazetidin-3-amine dihydrochloride" could potentially involve similar cyclization strategies.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The third paper provides an example of the crystal structure of an azetidine-related compound, where molecules form inversion dimers via hydrogen bonds and are packed into layers by π-stacking interactions . Although the exact structure of "this compound" is not provided, it can be inferred that it would also exhibit hydrogen bonding and may participate in similar intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is influenced by the strain of the four-membered ring and the presence of substituents. The papers do not provide specific reactions for "this compound," but the described compounds undergo various chemical transformations, including cyclization and condensation reactions, to yield the final azetidine products . These reactions are crucial for introducing different substituents and achieving the desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are not explicitly discussed in the provided papers. However, it is known that such properties are generally affected by the ring strain, substituents, and the presence of functional groups. The antibacterial, antifungal, and anti-inflammatory activities of the synthesized azetidine derivatives suggest that these compounds have specific physicochemical characteristics that enable them to interact with biological targets . The solubility, stability, and reactivity of "this compound" would be influenced by its ionic nature as a dihydrochloride salt and the presence of diethylamino substituents.

properties

IUPAC Name

N,N-diethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9(4-2)7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKVHMVVZYZMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598700
Record name N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55438-75-0
Record name N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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